N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Description

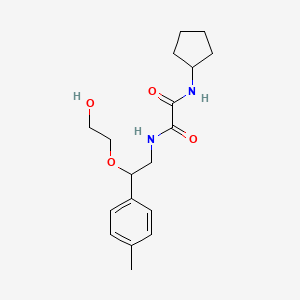

N1-Cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone with two distinct substituents:

- N1-Substituent: Cyclopentyl group, contributing lipophilicity and conformational rigidity.

- N2-Substituent: A branched chain containing a 2-hydroxyethoxy group and a para-tolyl (p-tolyl) aromatic ring, which may enhance solubility and receptor interaction.

Oxalamides are known for their roles as umami taste enhancers, enzyme inhibitors, and metal chelators, depending on substituent chemistry .

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUSAZUYBBVQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multi-step synthesis:

Formation of Intermediate Compounds: : Begin with the synthesis of key intermediates, like the p-tolyl ethyl ether and cyclopentyl amine, under controlled conditions.

Oxalamide Formation: : React the intermediates with oxalyl chloride in a dry solvent such as dichloromethane, typically at low temperatures to avoid side reactions.

Hydroxyethoxy Integration:

Industrial Production Methods

Industrial production scales up these reactions, ensuring consistency and purity. Techniques such as continuous flow chemistry or employing industrial reactors help maintain optimal temperatures and pressures. Automation and controlled reaction environments reduce the chances of impurities and enhance yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming oxides or ketones.

Reduction: : Reduction reactions may target the oxalamide moiety, yielding amines or alcohols.

Substitution: : The aromatic p-tolyl ring allows for electrophilic substitution, introducing various substituents like nitro or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Substituents: : Bromine or nitric acid for aromatic substitutions.

Major Products

Oxidation: : Ketones or alcohols.

Reduction: : Amines or simpler alcohols.

Substitution: : Nitro or alkyl derivatives of the original compound.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide finds applications across various fields:

Chemistry: : Used as an intermediate in organic synthesis, aiding in the production of complex molecules.

Biology: : Acts as a molecular probe or a building block in synthesizing bioactive compounds.

Medicine: : Potential use in drug discovery, particularly in designing inhibitors or modulators for specific enzymes.

Industry: : Employed in material science for developing polymers with desired properties.

Mechanism of Action

The compound's mechanism of action depends on its functional groups and their interactions with molecular targets. It can act through:

Enzyme Inhibition: : The oxalamide group can form stable complexes with enzymes, inhibiting their activity.

Receptor Modulation: : The hydroxyethoxy and cyclopentyl groups may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares its oxalamide core with several structurally related flavoring agents and bioactive molecules. Key analogs include:

Key Observations :

Functional and Pharmacological Comparisons

- Umami Receptor Agonism : S336 and analogs activate the hTAS1R1/hTAS1R3 receptor, a key umami taste receptor. The target compound’s p-tolyl group may reduce efficacy compared to S336’s dimethoxybenzyl group, which better mimics glutamate’s carboxylate moiety .

- The hydroxyethoxy group in the target compound could enhance metal-binding capacity .

Biological Activity

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopentyl group : A five-membered alicyclic hydrocarbon that may influence lipophilicity and membrane permeability.

- Hydroxyethoxy group : This moiety can enhance solubility and may facilitate interactions with biological targets.

- Tolyl groups : These aromatic components contribute to the compound's stability and potential interactions with proteins.

The molecular formula of this compound is C18H26N2O3, indicating a relatively complex structure that may exhibit diverse biological activities.

The proposed mechanism of action for this compound involves:

- Binding to specific receptors or enzymes : The hydroxyethoxy group may facilitate binding to protein targets through hydrogen bonding.

- Modulation of enzyme activity : The urea moiety can interact with active sites on enzymes, potentially inhibiting or activating biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. Studies have shown:

- Inhibition of bacterial growth : In vitro assays demonstrate effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Mechanisms of action : These compounds may disrupt cell wall synthesis or interfere with metabolic pathways in bacteria.

Anticancer Properties

Emerging studies suggest that this compound may exhibit anticancer activity:

- Cell line studies : Preliminary tests on cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells.

- Synergistic effects : When combined with other chemotherapeutic agents, it may enhance therapeutic efficacy, making it a candidate for combination therapies.

Case Studies and Research Findings

A review of existing literature reveals several significant findings regarding the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.